1-(4-Bromo-2-fluorophenyl)piperidine
Description
Overview of the N-Arylpiperidine Structural Motif in Synthetic Methodologies
The construction of the N-arylpiperidine bond is a well-explored area of synthetic organic chemistry, with numerous methods developed for its efficient formation. Classical approaches include the reaction of an aniline (B41778) with a 1,5-dihalopentane. google.com More contemporary and widely utilized methods involve transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which couples an aryl halide or triflate with piperidine (B6355638). This method is highly versatile and tolerates a wide range of functional groups.
Other innovative strategies include one-pot syntheses from halogenated amides, which proceed through amide activation, reduction, and intramolecular nucleophilic substitution under mild, metal-free conditions. researchgate.net The synthesis of polysubstituted piperidines can also be achieved through radical cyclization of 1,6-enynes or the dearomatization/cyclization of N-alkenylpyridinium salts. mdpi.com For instance, the synthesis of 1-(4-bromophenyl)piperidine, a related compound, can be achieved by reacting bromobenzene (B47551) and piperidine with a strong base or through a two-step process involving the initial synthesis of N-phenylpiperidine followed by bromination. google.com The reaction of piperidine with activated fluoroaromatics, such as 4-fluorobenzaldehyde (B137897), via nucleophilic aromatic substitution is another common route to create N-arylpiperidine linkages. nih.gov
Rationale for Comprehensive Research on 1-(4-Bromo-2-fluorophenyl)piperidine as a Representative Compound
The compound this compound serves as an exemplary model for the study of halogenated N-arylpiperidines due to its unique structural features, which make it a highly versatile synthetic intermediate. The phenyl ring is substituted with two different halogen atoms, bromine and fluorine, at specific positions, which imparts distinct reactivity and allows for selective, sequential chemical transformations.
The bromine atom at the C4 position is a prime functional handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular architectures. The fluorine atom at the C2 position, ortho to the piperidine nitrogen, exerts a strong electron-withdrawing inductive effect. This electronic influence modulates the reactivity of the entire aromatic ring and can also serve as a site for nucleophilic aromatic substitution under specific conditions.
The utility of the 4-bromo-2-fluoroaniline (B1266173) precursor, from which this compound is derived, is demonstrated in the synthesis of complex, biologically active molecules. For example, 4-bromo-2-fluoroaniline is a key starting material in the multi-step synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for various bioactive compounds. researchgate.net This underscores the value of the 4-bromo-2-fluorophenyl moiety in constructing molecules of medicinal interest. Therefore, a thorough investigation of this compound provides fundamental insights into the chemical behavior and synthetic potential of di-halogenated N-arylpiperidine systems.
Compound Data
Below are tables detailing the properties of the primary compound of interest and a closely related structural isomer.
Table 1: Physicochemical Properties of this compound Note: Properties are calculated or inferred from closely related structures in the absence of published experimental data.
| Property | Value |
| CAS Number | Not available |
| Molecular Formula | C₁₁H₁₃BrFN |
| Molecular Weight | 258.13 g/mol |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
Table 2: Physicochemical Properties of 4-(4-Bromo-2-fluorophenyl)piperidine (Isomer)
| Property | Value | Source |
| CAS Number | 1260742-23-1 | chemscene.com |
| Molecular Formula | C₁₁H₁₃BrFN | chemscene.com |
| Molecular Weight | 258.13 g/mol | chemscene.com |
| Purity | ≥98% | chemscene.com |
| Synonyms | 3-Fluoro-4-(piperidin-4-yl)bromobenzene | chemscene.com |
Mentioned Compounds
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13BrFN |
|---|---|
Molecular Weight |
258.13 g/mol |
IUPAC Name |
1-(4-bromo-2-fluorophenyl)piperidine |
InChI |
InChI=1S/C11H13BrFN/c12-9-4-5-11(10(13)8-9)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |
InChI Key |
LUAKZPNBAFIKQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
Synthetic Methodologies for 1 4 Bromo 2 Fluorophenyl Piperidine and Analogous Compounds
Strategies for Carbon-Nitrogen Bond Formation
The direct formation of a bond between the aromatic ring and the piperidine (B6355638) nitrogen can be achieved through several canonical reactions in organic chemistry.
Nucleophilic aromatic substitution (SNAr) is a fundamental pathway for synthesizing N-aryl piperidines. nih.gov This reaction proceeds via an addition-elimination mechanism, where a nucleophile, in this case, piperidine, attacks an electron-deficient aromatic ring, displacing a leaving group. wikipedia.org The viability of the SNAr reaction is highly dependent on the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.org
In the context of synthesizing 1-(4-bromo-2-fluorophenyl)piperidine, a common precursor is 1-bromo-2,4-difluorobenzene (B57218). sigmaaldrich.com The fluorine atom at the 2-position and the bromine atom at the 4-position activate the ring towards nucleophilic attack. Piperidine can displace one of the fluorine atoms, typically the one at the 4-position due to steric and electronic factors, although selectivity can be an issue. The reaction of 4-fluorobenzaldehyde (B137897) with piperidine in the presence of a base like potassium carbonate is a documented example of this type of transformation. nih.gov The electron-withdrawing nature of the substituents stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is crucial for the reaction to proceed. wikipedia.org While effective, SNAr reactions can sometimes be limited by the reactivity of the aryl halide and may require forcing conditions such as high temperatures. nih.govacs.org
Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become one of the most versatile and widely used methods for forming C-N bonds. nih.govacs.org This palladium-catalyzed reaction allows for the coupling of a broad range of aryl halides (including bromides and chlorides) with various amines, including cyclic secondary amines like piperidine. nih.govsemanticscholar.org
The synthesis of this compound via this method would typically involve the reaction of an appropriately substituted aryl bromide, such as 1,4-dibromo-2-fluorobenzene (B72686) or 1-bromo-2,4-difluorobenzene, with piperidine. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govnih.gov The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands like XPhos, RuPhos, and BINAP often providing excellent results. semanticscholar.orgchemspider.com Common bases include sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃), and the reaction is typically carried out in non-polar solvents like toluene (B28343) or dioxane. semanticscholar.orgnih.gov Microwave-assisted Buchwald-Hartwig amination has emerged as a technique to dramatically reduce reaction times from hours to minutes while often improving yields. nih.gov
| Component | Examples | Role |
|---|---|---|
| Palladium Precatalyst | Pd₂(dba)₃, [Pd(allyl)Cl]₂ | Forms the active Pd(0) catalyst |
| Phosphine Ligand | XPhos, BINAP, RuPhos, TrixiePhos | Stabilizes the palladium center and facilitates the catalytic cycle |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | Activates the amine and facilitates reductive elimination |
| Solvent | Toluene, Dioxane | Provides a non-polar medium for the reaction |
Reductive amination is a powerful method for C-N bond formation, but it classically involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion, which is then reduced. researchgate.netpearson.com For the direct synthesis of an N-aryl bond as in this compound, this method is not directly applicable as it does not start from an aryl halide.
However, related strategies that involve condensation and subsequent reduction or cyclization are emerging. morressier.com One innovative approach involves a reductive transamination process where pyridinium (B92312) salts are converted into N-aryl piperidines. nih.govacs.org This method involves the reduction of a substituted pyridine (B92270) to a dihydropyridine, which then hydrolyzes and undergoes reductive amination with an aniline (B41778) derivative. nih.gov Another strategy employs a reductive amination/aza-Michael addition sequence where an aminoarene reacts with a bis-electrophile to forge the piperidine ring and the N-aryl bond simultaneously. morressier.com While these are not direct reductive aminations of a pre-existing piperidine with an aryl component, they represent advanced condensation-cyclization-reduction cascades to access the N-aryl piperidine core structure. mdpi.com
Multi-Step Synthesis and Reaction Sequence Design
Often, the target molecule is not accessible in a single step, requiring a carefully planned sequence of reactions. youtube.comyoutube.com The design of such a synthesis involves considering the compatibility of functional groups and the strategic introduction of substituents. youtube.com
A common and direct approach involves starting with commercially available or readily synthesized halogenated anilines or benzenes and piperidine itself. researchgate.netgoogle.com The synthesis of this compound can be envisioned starting from 1-bromo-2,4-difluorobenzene and piperidine. sigmaaldrich.com In this case, the C-N bond can be formed using either the SNAr or Buchwald-Hartwig amination methods described previously.
For example, a procedure might involve heating 1-bromo-2,4-difluorobenzene with piperidine in a suitable solvent like dimethylformamide (DMF) with a base such as potassium carbonate, driving an SNAr reaction. nih.gov Alternatively, employing Buchwald-Hartwig conditions with a palladium catalyst and a suitable ligand would provide a milder and often more efficient route to the desired product. chemspider.com The choice between these methods often depends on the cost of reagents, the desired scale, and the presence of other functional groups on the substrates.
| Method | Typical Starting Materials | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| SNAr | 1-Bromo-2,4-difluorobenzene, Piperidine | Base (e.g., K₂CO₃), High Temperature | Metal-free, potentially lower cost | Requires activated substrate, harsh conditions, potential regioselectivity issues |
| Buchwald-Hartwig | 1-Bromo-2,4-difluorobenzene, Piperidine | Pd catalyst, phosphine ligand, base | Mild conditions, high functional group tolerance, high yields | Cost of catalyst/ligand, requires inert atmosphere |
More elaborate synthetic plans involve building the molecule through sequential functionalization or constructing the piperidine ring in a later step. researchgate.netchemistryviews.org For instance, one could start with 2-fluoroaniline, first perform a Buchwald-Hartwig coupling with piperidine to form 1-(2-fluorophenyl)piperidine, and then introduce the bromine atom at the 4-position via electrophilic aromatic substitution (e.g., using N-bromosuccinimide). This approach allows for late-stage functionalization, which can be advantageous for creating libraries of related compounds.
Alternatively, complex cyclization strategies can be employed. mdpi.comchemistryviews.org Researchers have developed methods that start with pyridine derivatives, which are then subjected to a ring-opening and ring-closing sequence with an aniline to form N-arylpyridinium salts. chemistryviews.org These salts can then be reduced to the corresponding N-arylpiperidines. chemistryviews.org Another advanced method involves the intramolecular radical C-H amination/cyclization of specifically designed precursors to form the piperidine ring. mdpi.com These multi-step routes, while more complex, offer flexibility and access to structures that are challenging to synthesize via more direct coupling methods. morressier.comchemistryviews.org
Optimization of Synthetic Pathways
The successful synthesis of this compound hinges on the meticulous optimization of the synthetic route. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is the cornerstone methodology for forming the crucial carbon-nitrogen (C-N) bond between the aryl halide and piperidine. youtube.com Optimizing this reaction involves a multi-faceted approach, considering catalyst-ligand systems, reaction parameters, and the integration of modern technologies to enhance efficiency, yield, and purity.
Catalyst Selection and Ligand Effects
The choice of the palladium catalyst and its coordinating ligand is paramount in the Buchwald-Hartwig amination. The ligand not only stabilizes the palladium center but also actively participates in the catalytic cycle, influencing the rates of oxidative addition and reductive elimination, which are key steps in the C-N bond formation. youtube.com
Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, have been instrumental in advancing the scope and efficiency of this reaction. youtube.com Ligands such as XPhos, SPhos, RuPhos, and Xantphos are frequently employed due to their ability to promote the coupling of a wide range of aryl halides and amines. youtube.combristol.ac.uknih.gov The steric bulk of these ligands facilitates the reductive elimination step, which forms the final product, while their electron-donating nature enhances the rate of oxidative addition of the aryl halide to the Pd(0) complex. youtube.com
For the synthesis of fluorinated arylpiperidines, the electronic properties of the ligand are particularly significant. Research into analogous reactions has shown that different catalyst-ligand combinations exhibit varying degrees of success. For instance, in the coupling of hindered pyrazolo[3,4-d]pyrimidines, an optimization study found that RuPhos provided superior results compared to other common ligands. nih.gov Computational studies suggest that ligands featuring phenyl substituents can confer greater catalytic activity compared to those with alkyl substituents, possibly through more favorable binding of the amine in the catalytic cycle. researchgate.net The selection of the palladium precursor, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate), in conjunction with the appropriate ligand, is crucial for creating the active Pd(0) catalyst in situ. bristol.ac.uknih.gov
Table 1: Effect of Catalyst and Ligand Systems on Analogous Buchwald-Hartwig Amination Reactions
| Catalyst Precursor | Ligand | Substrates | Yield | Reference |
| Pd₂(dba)₃ | Xantphos | 3-bromo-1H-pyrazolo[3,4-d]pyrimidine + morpholine | 5% | nih.gov |
| Pd₂(dba)₃ | RuPhos | 3-bromo-1H-pyrazolo[3,4-d]pyrimidine + morpholine | 75% | nih.gov |
| Pd₂(dba)₃ | XPhos | 1,4-dibromobenzene + phenoxazine | 92% (predicted) | bristol.ac.uk |
| Pd(dba)₂ | tBuDavePhos | 4-Bromo-1-tritylpyrazole + piperidine | 60% | researchgate.net |
| Pd₂(dba)₃ | BINAP | 6-bromoflavone + aniline | Good to moderate | researchgate.net |
This table is generated based on data from analogous reactions and is intended to illustrate the impact of different catalyst/ligand systems.
Reaction Condition Tuning (Temperature, Solvent, Additives)
Beyond the catalyst system, the optimization of reaction conditions such as temperature, solvent, and the choice of base is critical for maximizing product yield and minimizing side reactions. These parameters are often interdependent, requiring a systematic approach to identify the optimal reaction environment. bristol.ac.uk
Temperature: The reaction temperature directly influences the rate of reaction. While higher temperatures can accelerate the coupling, they can also lead to undesired side products or decomposition of the catalyst and reactants. Design of Experiments (DoE) methodologies have been used to identify the ideal temperature for specific Buchwald-Hartwig reactions, often revealing an optimal range rather than a single point. bristol.ac.uk For example, in an optimization study for aryl amine synthesis, a temperature of 80°C was identified as part of the optimal conditions. bristol.ac.uk
Solvent: The choice of solvent is crucial as it must solubilize the reactants, catalyst, and base, while also being compatible with the reaction conditions. Aprotic, non-polar, or weakly polar solvents such as toluene, xylene, and 1,4-dioxane (B91453) are commonly used. acsgcipr.orgnih.gov The polarity of the solvent can influence the reaction outcome, and in some cases, more polar solvents have been found to be effective. nih.gov For certain applications, greener alternatives, including water or even solvent-free conditions, have been successfully developed. acsgcipr.org
Additives (Base): A base is required in the catalytic cycle to deprotonate the amine, making it a more active nucleophile. youtube.com The choice of base can significantly impact the reaction's success. Strong, non-nucleophilic bases are preferred to avoid competing reactions with the aryl halide. Commonly used bases include alkali metal alkoxides like sodium tert-butoxide (NaOtBu) and carbonates such as cesium carbonate (Cs₂CO₃). nih.govnih.gov The strength and steric hindrance of the base must be matched to the specific substrates and catalyst system. For instance, an optimization study for the synthesis of an antileishmanial compound found that the strong, non-nucleophilic base potassium hexamethyldisilazide (KHMDS) was optimal when paired with the RuPhos ligand. nih.gov
Table 2: Influence of Reaction Conditions on Analogous C-N Coupling Reactions
| Solvent | Base | Temperature (°C) | Key Finding | Reference |
| Toluene | t-BuONa | 80 | Part of the optimized conditions for high yield. bristol.ac.uk | bristol.ac.uk |
| Toluene | t-BuOLi | Not specified | Best system for coupling with carbazole. nih.gov | nih.gov |
| Dioxane | Cs₂CO₃ | Not specified | Standard conditions with limited impact on yield in one study. nih.gov | nih.gov |
| (methylsulfinyl)methane (DMSO) | K₂CO₃ | 100 | Effective for the synthesis of 1-(4-bromo-2-nitrophenyl)piperidine. chemicalbook.com | chemicalbook.com |
| Acetonitrile (B52724) | Na₂CO₃ | 80 | Optimal for substitution reaction of brominated 1,3,4-oxadiazoles. mdpi.com | mdpi.com |
This table presents findings from various C-N coupling reactions to highlight the effects of different reaction conditions.
Application of Modern Synthetic Techniques (e.g., Microwave-Assisted Synthesis)
The integration of modern synthetic technologies, particularly microwave-assisted synthesis, has significantly enhanced the efficiency of producing compounds like this compound. Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to dramatic reductions in reaction times, increased product yields, and often improved product purity compared to conventional heating methods. nih.govnih.gov
Microwave-assisted Buchwald-Hartwig aminations have demonstrated remarkable success. Reactions that typically require 24 hours or more under conventional heating can often be completed in just 10 to 30 minutes using a microwave reactor. nih.govnih.gov This acceleration is attributed to the efficient energy transfer of microwaves directly to the polar molecules in the reaction mixture, leading to a rapid increase in temperature. This technique is particularly advantageous for high-throughput synthesis and the rapid generation of compound libraries for screening purposes. researchgate.net
Studies on analogous systems have consistently shown the superiority of microwave heating. For example, the synthesis of thermally activated delayed fluorescence (TADF) compounds via a double Buchwald-Hartwig amination saw reaction times drop from 24 hours to as little as 10 minutes, with yields improving from moderate to excellent. nih.gov Similarly, the synthesis of various heterocyclic compounds has been significantly accelerated, with reactions that take 24-36 hours with conventional heating being completed in 20-30 minutes under microwave irradiation. organic-chemistry.orgnih.gov
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Analogous Amination Reactions
| Reaction Type | Conventional Heating | Microwave-Assisted Synthesis | Key Advantage of Microwave | Reference |
| Buchwald-Hartwig Double Amination | 24 hours | 10-30 minutes | Drastic reduction in reaction time, improved yields. | nih.govnih.gov |
| Synthesis of Indolizinones | 24-36 hours (refluxing EtOH) | 20-30 minutes (150°C) | Significant acceleration with similar yields. | organic-chemistry.org |
| N-alkylation of Chlorin | Not specified | 5 minutes (75°C) | Faster and more efficient method. nih.gov | nih.gov |
| Synthesis of 1,4-Dihydropyridines | Lower yields | 30 minutes (60°C), 86-96% yield | Superior yields and shorter reaction times. | nih.gov |
| Synthesis of Flavones | Lower efficiency at low temp. | Good to moderate yields (165°C) | Achieved reasonable reaction rates for difficult couplings. | researchgate.net |
This table compares reaction parameters from various studies to illustrate the general advantages of microwave-assisted synthesis over conventional methods.
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural elucidation of 1-(4-Bromo-2-fluorophenyl)piperidine, offering precise information on the chemical environment of each nucleus.
A comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR is critical for confirming the molecular structure. The chemical shifts (δ) are influenced by the electronic effects of the fluorine and bromine substituents on the phenyl ring and the nitrogen atom of the piperidine (B6355638) moiety.
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic and piperidine protons. The protons on the piperidine ring typically appear in the upfield region, with the protons alpha to the nitrogen (positions 2' and 6') shifted downfield due to the atom's deshielding effect. chemicalbook.com The protons at the beta (3', 5') and gamma (4') positions would appear further upfield. chemicalbook.com The aromatic protons on the 4-bromo-2-fluorophenyl ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| H-3, H-5, H-6 (Aromatic) | 7.0 - 7.5 | m | Complex multiplets due to H-H and H-F coupling. |
| H-2', H-6' (Piperidine, axial & eq.) | 2.9 - 3.2 | m | Protons adjacent to Nitrogen. |
| H-3', H-5' (Piperidine, axial & eq.) | 1.7 - 1.9 | m |
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon attached to the fluorine (C-2) will appear as a doublet with a large one-bond C-F coupling constant. The carbon attached to the bromine (C-4) will have its chemical shift influenced by the heavy atom effect. The piperidine carbons will appear in the aliphatic region of the spectrum. chemicalbook.com
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| C-1 (Ar-N) | 138 - 142 | |
| C-2 (Ar-F) | 158 - 162 (d, ¹JCF ≈ 240-250 Hz) | Large coupling constant with Fluorine. |
| C-3 (Ar-H) | 125 - 129 | |
| C-4 (Ar-Br) | 115 - 120 | |
| C-5 (Ar-H) | 128 - 132 | |
| C-6 (Ar-H) | 118 - 122 | |
| C-2', C-6' (Piperidine) | 50 - 55 | Carbon adjacent to Nitrogen. |
| C-3', C-5' (Piperidine) | 25 - 28 |
Fluorine-19 (¹⁹F) NMR: ¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. wikipedia.orghuji.ac.il For this compound, a single resonance is expected. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, and its multiplicity reveals couplings to nearby protons (H-3) and potentially longer-range couplings. wikipedia.org The chemical shift range for fluoroaromatic compounds is typically broad, aiding in clear signal identification. nih.gov
To definitively assign the proton and carbon signals and understand the spatial arrangement of the atoms, two-dimensional (2D) NMR experiments are employed. bas.bgresearchgate.net
¹H-¹H COSY (Correlation Spectroscopy): This experiment would establish the connectivity of protons within the piperidine ring by showing correlations between adjacent protons (e.g., H-2' with H-3', H-3' with H-4'). It would also clarify the coupling network within the aromatic ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign each piperidine carbon signal to its attached proton(s) (e.g., C-2' to H-2', C-3' to H-3') and the aromatic C-H signals. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key correlations would include those between the piperidine protons H-2'/H-6' and the aromatic carbon C-1, confirming the connection between the two rings. Correlations between the aromatic protons and other aromatic carbons would further solidify their assignments. bas.bg
The piperidine ring is known to exist predominantly in a chair conformation, which can undergo a ring inversion process. researchgate.net Additionally, rotation around the C-N bond connecting the phenyl ring to the piperidine ring may be restricted.
Dynamic NMR studies, involving the acquisition of NMR spectra at various temperatures, can provide insight into the energetics of these conformational processes. At low temperatures, the chair-to-chair interconversion of the piperidine ring could slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for the axial and equatorial protons. clockss.org Similarly, restricted rotation about the N-aryl bond, a phenomenon observed in related N-formyl-2-aryl-4-piperidones, could lead to the appearance of rotamers at low temperatures, which can be analyzed to determine the rotational energy barrier. clockss.org
Vibrational Spectroscopy (FT-IR, FT-Raman)
Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy are complementary techniques used to identify the functional groups and probe the molecular vibrations of the compound. researchgate.netscispace.com
The vibrational spectra of this compound are expected to display characteristic bands corresponding to its constituent parts: the substituted benzene (B151609) ring and the piperidine ring.
Aromatic C-H Stretching: These vibrations typically appear above 3000 cm⁻¹. scispace.com
Aliphatic C-H Stretching: The C-H stretching modes of the piperidine ring are expected in the 2800-3000 cm⁻¹ region. scispace.comdergipark.org.tr
Aromatic C=C Stretching: Vibrations associated with the phenyl ring skeleton are found in the 1450-1600 cm⁻¹ range. dergipark.org.tr
C-N Stretching: The stretching vibration of the aryl-amine C-N bond is anticipated around 1200-1350 cm⁻¹.
C-F and C-Br Stretching: The C-F stretching vibration is typically strong and found in the 1100-1300 cm⁻¹ region. The C-Br stretch is observed at lower wavenumbers, generally in the 500-650 cm⁻¹ range.
Interactive Data Table: Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Region |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | FT-IR/Raman |
| Aliphatic C-H Stretch (Piperidine) | 2800 - 3000 | FT-IR/Raman |
| Aromatic C=C Stretch | 1450 - 1600 | FT-IR/Raman |
| C-N Stretch | 1200 - 1350 | FT-IR |
| C-F Stretch | 1100 - 1300 | FT-IR |
As this compound is a tertiary amine, it lacks a proton on the nitrogen atom and therefore cannot act as a hydrogen bond donor. However, the lone pair of electrons on the nitrogen atom, as well as the electronegative fluorine atom, can act as hydrogen bond acceptors.
In the solid state or in aprotic solvents, intermolecular interactions would primarily consist of weaker van der Waals forces and dipole-dipole interactions. If the compound is placed in a protic solvent (e.g., an alcohol) or co-crystallized with a hydrogen-bond-donating species, hydrogen bonding to the nitrogen or fluorine atom would occur. This interaction could be observed in the vibrational spectrum through a broadening and shifting of the donor's O-H or N-H stretching band to a lower frequency. The study of such interactions is crucial for understanding the compound's behavior in different chemical environments. researchgate.net
Single Crystal X-ray Diffraction
Investigation of Intermolecular Interactions (e.g., Halogen Bonds, Carbon-Hydrogen...X Interactions, Nitrogen-Hydrogen...Oxygen Interactions)
Without access to these foundational experimental results, a scientifically accurate and detailed article as outlined cannot be constructed.
Analysis of Crystal Packing and Supramolecular Architectures
Following extensive searches of chemical and crystallographic databases, no specific published crystallographic data for the compound this compound was found. The Cambridge Crystallographic Data Centre (CCDC), a primary repository for small-molecule crystal structures, does not appear to contain an entry for this specific molecule. Consequently, a detailed analysis of its crystal packing and the formation of supramolecular architectures through intermolecular interactions such as hydrogen bonds, halogen bonds, or π-π stacking is not possible at this time.
While data for structurally related compounds exist, such as for derivatives of bromophenyl or fluorophenyl piperidines, this information cannot be extrapolated to definitively describe the solid-state behavior of this compound. The specific arrangement of molecules in a crystal lattice is highly dependent on the precise substitution pattern on the aromatic ring and the conformation of the piperidine ring, which would be unique to the title compound.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contributions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is contingent upon the availability of a crystallographic information file (CIF), which is generated from single-crystal X-ray diffraction data.
Should crystallographic data for this compound become available in the future, a comprehensive study of its supramolecular chemistry and intermolecular interactions via Hirshfeld surface analysis would be a valuable endeavor.
Computational Chemistry and Theoretical Studies on 1 4 Bromo 2 Fluorophenyl Piperidine
Quantum Chemical Calculations (Density Functional Theory)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic structure and properties of medium-sized organic molecules like 1-(4-Bromo-2-fluorophenyl)piperidine. Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), to provide a detailed description of the molecule's quantum mechanical properties.
Optimized Geometries and Electronic Structure Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this would involve calculating key bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Optimized Geometrical Parameters (Illustrative)
| Parameter | Predicted Value (Equatorial) | Predicted Value (Axial) |
|---|---|---|
| C-N-C (piperidine) | ~112° | ~111° |
| C-C-N (piperidine) | ~110° | ~110° |
| Dihedral C-N-C(aryl)-C(aryl) | Varies | Varies |
| Energy Difference (kcal/mol) | 0 | >0 (less stable) |
Note: This table is illustrative and represents typical expected values. Actual values would require specific DFT calculations.
Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the HOMO would likely be localized on the electron-rich piperidine (B6355638) ring and the bromine atom, while the LUMO would be expected to be distributed over the aromatic phenyl ring.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Table 2: Illustrative Frontier Orbital Properties
| Parameter | Description | Predicted Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | (Value) |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | (Value) |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | (Value) |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | (Value) |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | (Value) |
Note: This table requires specific computational data for this compound.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is color-coded, with red regions indicating areas of high electron density (negative potential), which are susceptible to electrophilic attack, and blue regions representing areas of low electron density (positive potential), which are prone to nucleophilic attack.
For this compound, the MEP map would likely show negative potential around the nitrogen and fluorine atoms due to their high electronegativity, making them potential sites for interaction with electrophiles. The hydrogen atoms of the piperidine ring and the region around the bromine atom might exhibit a more positive potential.
Reactivity and Selectivity Prediction
Beyond the FMOs and MEP, more advanced computational techniques can provide deeper insights into the reactivity and selectivity of this compound.
Fukui Function Analysis for Reactive Sites
Fukui functions are local reactivity descriptors that quantify the change in electron density at a particular atomic site when the total number of electrons in the molecule changes. They are used to identify the most reactive atoms for nucleophilic, electrophilic, and radical attacks.
fk+ : Indicates the susceptibility of atom k to nucleophilic attack.
fk- : Indicates the susceptibility of atom k to electrophilic attack.
fk0 : Indicates the susceptibility of atom k to radical attack.
By calculating the Fukui functions for each atom in this compound, one could precisely pinpoint the atoms most likely to participate in different types of chemical reactions.
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of lone pairs and chemical bonds.
NBO analysis is particularly useful for quantifying hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an empty anti-bonding orbital. The strength of these interactions is measured by the second-order perturbation energy, E(2). For this compound, NBO analysis would reveal the nature of the C-N, C-F, and C-Br bonds, as well as any significant intramolecular charge transfer that contributes to the molecule's stability and reactivity.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| B3LYP |
Conformational Analysis and Potential Energy Surface (PES) Mapping
Conformational analysis is crucial for understanding the spatial arrangement of atoms in a molecule, which can have a significant impact on its reactivity and biological interactions. For this compound, the primary sources of conformational flexibility are the piperidine ring and the rotation around the C-N bond connecting the piperidine and the phenyl rings.
A Potential Energy Surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometric parameters. longdom.org By systematically varying key dihedral angles and calculating the corresponding energy, a PES can be constructed to identify stable conformers (energy minima) and the energy barriers (transition states) that separate them. libretexts.orgsciepub.com
For this compound, the PES scan would likely focus on the dihedral angle defined by the atoms C(Ar)-C(Ar)-N-C(Pip), where 'Ar' denotes the aromatic ring and 'Pip' the piperidine ring. The piperidine ring itself can exist in various conformations, most notably the chair, boat, and twist-boat forms. The chair conformation is generally the most stable for monosubstituted piperidines.
Key Findings from Theoretical Principles:
Energy Minima: The PES would be expected to show distinct energy minima corresponding to the most stable orientations of the phenyl ring relative to the piperidine ring. These orientations would seek to minimize steric hindrance between the hydrogen atoms on the piperidine ring and the substituents on the phenyl ring.
Transition States: The peaks on the PES represent transition states, which are the highest energy points on the lowest energy path between two conformers. youtube.com The energy of these states determines the rotational barrier.
Global Minimum: One of the identified energy minima will be the 'global minimum,' representing the most stable conformation of the molecule under the conditions of the calculation. A study on the related molecule 1-(4-Fluorophenyl)piperazine similarly identified its most stable conformer through a PES scan. dntb.gov.ua
Table 1: Hypothetical Torsional Scan Data for Dihedral Angle (C-C-N-C) This table is a hypothetical representation of what a PES scan might reveal. Actual values would require specific quantum chemical calculations.
| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation Type |
| 0 | 5.2 | Eclipsed (Transition State) |
| 60 | 1.5 | Gauche (Local Minimum) |
| 120 | 4.8 | Eclipsed (Transition State) |
| 180 | 0.0 | Anti (Global Minimum) |
| 240 | 4.8 | Eclipsed (Transition State) |
| 300 | 1.5 | Gauche (Local Minimum) |
This interactive table is based on theoretical expectations for similar molecules.
Topological Analyses of Electron Density
Topological analysis of the electron density provides a detailed picture of chemical bonding and electronic structure. arxiv.org Methods like Atoms in Molecules (AIM), the Electron Localization Function (ELF), and the Localized Orbital Locator (LOL) are used to partition the molecular space into chemically meaningful regions, such as atomic basins, bonding regions, and lone pairs. canterbury.ac.uk
Atoms in Molecules (AIM): The AIM theory, developed by Richard Bader, defines atoms and bonds based on the topology of the electron density, ρ(r). Critical points in the electron density are located where the gradient of the density is zero. These points are used to define atomic basins, and the lines of maximum electron density that link certain critical points are known as bond paths, which are indicative of a chemical bond.
Electron Localization Function (ELF): The Electron Localization Function (ELF), introduced by Becke and Edgecombe, is a tool used to visualize regions of high electron localization, which are typically associated with chemical bonds and lone pairs. aps.org ELF values range from 0 to 1, where a value close to 1 signifies high electron localization, characteristic of covalent bonds or lone pairs, while a value around 0.5 is indicative of a metallic or delocalized electronic system. aps.orgjussieu.fr The topology of the ELF scalar field can be analyzed to partition the molecular space into basins of attractors, which correspond to atomic cores, covalent bonds, and lone pairs. nih.gov
Localized Orbital Locator (LOL): The Localized Orbital Locator (LOL) is another function used to analyze chemical bonding, which, like ELF, helps to identify regions of localized electrons. researchgate.net LOL profiles are often compared with ELF to provide a complementary view of the electronic structure. researchgate.net
Expected Research Findings for this compound:
AIM Analysis: Would likely show bond paths connecting the nitrogen of the piperidine ring to the carbon of the phenyl ring, as well as between all other bonded atoms, confirming the molecular connectivity. The properties of the bond critical points (e.g., electron density and its Laplacian) would provide quantitative information about the strength and nature of these bonds.
ELF and LOL Analysis: These analyses would be expected to reveal distinct localization basins. For the piperidine ring, basins corresponding to C-C and C-H single bonds would be present. A key feature would be the localization basin for the nitrogen atom's lone pair. In the phenyl ring, basins for the C-C bonds would show the delocalized nature of the aromatic system. Additionally, distinct basins for the C-F and C-Br bonds would be observed, and their shapes and populations would offer insight into the polarity and strength of these halogen bonds. Studies on similar molecules have successfully used ELF and LOL to characterize bonding. dntb.gov.ua
Chemical Reactivity and Derivatization Strategies of 1 4 Bromo 2 Fluorophenyl Piperidine
The chemical compound 1-(4-bromo-2-fluorophenyl)piperidine is a versatile scaffold in synthetic organic chemistry, offering multiple sites for chemical modification. Its reactivity is centered around the substituted phenyl ring and the saturated piperidine (B6355638) heterocycle. The strategic derivatization of this compound allows for the synthesis of a diverse array of more complex molecules, which are often explored for their potential biological activities.
Advanced Analytical Methodologies for Purity and Quantitative Assessment
High-Performance Liquid Chromatography (HPLC) for Purity Profiling
High-Performance Liquid Chromatography stands as a cornerstone technique in pharmaceutical analysis for the purity assessment of non-volatile and thermally labile compounds. For 1-(4-Bromo-2-fluorophenyl)piperidine, reversed-phase HPLC (RP-HPLC) is the most common approach, offering high resolution and sensitivity for separating the main component from its impurities.
A typical HPLC method for a substituted piperidine (B6355638) derivative would involve a C18 or C8 stationary phase, which provides the necessary hydrophobicity to retain the analyte. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. Detection is commonly achieved using an ultraviolet (UV) detector, typically set at a wavelength where the analyte and its key impurities exhibit maximum absorbance.
Table 1: Illustrative HPLC Parameters for Purity Profiling of a Substituted Piperidine Derivative
| Parameter | Typical Conditions |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-30 min, 20-80% B; 30-35 min, 80% B; 35-40 min, 80-20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
The development and validation of such a method would be crucial to ensure its specificity, linearity, accuracy, precision, and robustness for the intended analytical purpose.
Gas Chromatography (GC) Coupled with Mass Spectrometry
For volatile and thermally stable impurities that may be present in this compound, Gas Chromatography (GC) is a powerful analytical tool. When coupled with a Mass Spectrometer (MS), it provides not only quantitative data but also structural information for the identification of unknown impurities.
The analysis of piperidine derivatives by GC often requires a capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane. The sample, dissolved in a suitable organic solvent, is injected into a heated inlet where it is vaporized. The carrier gas, typically helium or hydrogen, transports the vaporized sample through the column where separation occurs based on the analytes' boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
Table 2: Example GC-MS Parameters for the Analysis of Piperidine Derivatives
| Parameter | Typical Conditions |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-500 m/z |
This technique is particularly useful for identifying and quantifying residual solvents, starting materials, and volatile by-products from the synthesis of this compound.
Capillary Electrophoresis (CE) Applications
Capillary Electrophoresis offers a high-efficiency separation mechanism that is orthogonal to HPLC and GC, making it a valuable tool for cross-validation and the analysis of charged species. CE separates analytes based on their differential migration in an electric field, which is influenced by their charge-to-size ratio. mdpi.comresearchgate.net
For a basic compound like this compound, a low pH buffer is typically used to ensure the analyte is protonated and carries a positive charge. The separation is carried out in a narrow-bore fused-silica capillary. The application of a high voltage across the capillary drives the migration of the analytes towards the cathode. Different modes of CE, such as Micellar Electrokinetic Chromatography (MEKC), can be employed to separate neutral impurities by incorporating surfactants into the buffer to form micelles that act as a pseudo-stationary phase. americanpharmaceuticalreview.com
Table 3: Potential Capillary Electrophoresis Conditions for Piperidine Derivative Analysis
| Parameter | Illustrative Conditions |
| Capillary | Fused Silica, 50 µm i.d., 60 cm total length |
| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |
| Applied Voltage | 25 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | Diode Array Detector (DAD) at 214 nm |
The high resolving power and minimal solvent consumption of CE make it an attractive and environmentally friendly alternative for certain pharmaceutical analyses. mdpi.com
Method Development for Trace Analysis and Impurity Profiling
The identification and quantification of trace-level impurities are critical aspects of pharmaceutical quality control. Method development for impurity profiling of this compound must focus on achieving low limits of detection (LOD) and quantification (LOQ). This often involves a multi-faceted approach.
Strategies for Enhanced Sensitivity and Resolution:
Forced Degradation Studies: To identify potential degradation products, the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light. The resulting degradants are then characterized, typically using LC-MS.
Use of High-Sensitivity Detectors: Employing detectors like mass spectrometers or charged aerosol detectors (CAD) in conjunction with HPLC or GC can significantly lower detection limits compared to standard UV detectors.
Derivatization: For impurities that lack a strong chromophore or are not amenable to GC analysis, derivatization can be used to enhance their detectability. For instance, reacting an impurity with a UV-absorbing or fluorescent tag can improve its response in HPLC. synzeal.com
Impurity Enrichment: Techniques such as solid-phase extraction (SPE) can be used to concentrate trace impurities from a large sample matrix before analysis, thereby improving the chances of detection and identification.
A comprehensive impurity profile would include identification, reporting, and qualification of all impurities present at levels specified by regulatory guidelines. During the synthesis of piperidine derivatives, potential impurities can arise from starting materials, intermediates, or side reactions, such as incomplete bromination or the formation of positional isomers. mdpi.com For fluorinated compounds, the presence of desfluoro-impurities is a possibility that needs to be carefully monitored. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
